N-(2-aminoethyl)piperazine-1,4-diethylamine
Description
Properties
IUPAC Name |
N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N5/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15/h13H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNQJNPKMZRHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067611 | |
| Record name | N-(2-Aminoethyl)piperazine-1,4-diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31295-54-2 | |
| Record name | N1-(2-Aminoethyl)-1,4-piperazinediethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Piperazinediethanamine, N1-(2-aminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinediethanamine, N1-(2-aminoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Aminoethyl)piperazine-1,4-diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)piperazine-1,4-diethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine typically involves the reaction of piperazine with ethylenediamine. The process can be carried out under various conditions, but a common method involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction is usually performed at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted piperazine derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing piperazine moieties, including N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, may exhibit anticancer properties. A study focused on similar piperazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antioxidant Properties
In vitro studies have shown that certain piperazine-based compounds possess antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders .
Organic Synthesis Intermediate
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis .
Coordination Chemistry
The presence of multiple amine groups in this compound suggests potential applications in coordination chemistry. It may form stable complexes with transition metals such as zinc, manganese, and cadmium, which are of interest in catalysis and materials science .
Synthesis and Characterization
A recent study synthesized a range of piperazine derivatives, including N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, and characterized their biological activities through molecular docking studies and in vitro assays. The findings indicated promising anticancer activity and highlighted the importance of structural modifications in enhancing biological efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets relevant to cancer therapy. These computational approaches provide insights into how structural features influence biological interactions and can guide future drug design efforts .
Mechanism of Action
The mechanism of action of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Polyamine Derivatives with Varying Amino Groups
Comparison :
- Amine Density : PEHA > TETA > DETA > Target Compound. Higher amine density correlates with stronger metal coordination but may reduce lipid solubility for drug delivery.
- Function : The target compound’s piperazine ring introduces rigidity and branching, optimizing LNP self-assembly, while linear polyamines (DETA, TETA) prioritize surface adsorption for corrosion inhibition .
Piperazine-Containing Analogues
| Compound Name | Structure | Key Applications |
|---|---|---|
| C12-200-R/S | Target compound + stereopure C12 epoxide | Improved mRNA delivery efficiency |
| CAS 114289-17-7 | Piperazine-ethyl-ethylenediamine with chiral center | Experimental intermediates |
| N-[2-(1-piperazinyl)ethyl]ethylenediamine (CAS: 24028-46-4) | Piperazine-ethyl-ethylenediamine (linear) | Chelation, catalysis |
Comparison :
- Stereochemistry : Stereopure C12-200-R/S (R or S epoxide) shows 20–30% higher mRNA delivery efficiency than racemic mixtures, highlighting stereochemical impact .
- Branching vs. Linearity : Linear analogues (CAS 24028-46-4) lack the branched ethylenediamine arms, reducing amine availability for nucleic acid complexation .
Aromatic and Schiff Base Derivatives
Comparison :
- Electron Effects : Aromatic substituents (e.g., 3ae’s nitro group) enhance electron withdrawal, improving adsorption on metal surfaces but reducing solubility .
- Schiff Bases: EDDB/DBDB form stable films on metal surfaces via imine linkages, outperforming non-aromatic polyamines in acidic environments .
Key Physicochemical Properties
Biological Activity
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (CAS No. 31295-54-2), also known as N-(2-aminoethyl)piperazine-1,4-diethylamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C10H25N5
- Molecular Weight : 215.34 g/mol
- Boiling Point : Approximately 348.8 °C
- Purity : 97% .
Synthesis and Derivatives
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine can be synthesized through various chemical pathways involving piperazine and ethylenediamine derivatives. The compound serves as a precursor for synthesizing lipid-like materials for drug delivery systems, particularly in gene silencing applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazine derivatives, including N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine. Research indicates that piperazine-based compounds exhibit antiproliferative effects against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects on glioblastoma and other cancer cell lines, with certain derivatives achieving over 50% reduction in cell viability .
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine | U251 (Glioblastoma) | <50 | 15 |
| Derivative 4e | HUVEC (Normal Endothelial Cells) | >80 | - |
The mechanism by which these compounds exert their effects often involves interaction with cellular targets such as DNA and enzymes involved in cell proliferation:
- DNA Intercalation : Some derivatives have shown the ability to intercalate into DNA strands, disrupting replication processes and leading to cell death .
Other Biological Activities
In addition to anticancer properties, piperazine derivatives have been investigated for their roles in:
- Antiviral Activity : Certain studies suggest that piperazine compounds can inhibit viral replication, particularly in herpes simplex virus models .
Study 1: Cytotoxicity and Imaging
A study focused on piperazine-linked naphthalimide derivatives demonstrated their potential as theranostic agents for cancer treatment. The compounds exhibited good membrane permeability and selective cytotoxicity against cancer cells while maintaining safety profiles in non-cancerous cells .
Study 2: Corrosion Inhibition
An investigation into the use of piperazine-based ligands for corrosion inhibition revealed that these compounds could effectively protect carbon steel in acidic environments, showcasing their versatility beyond biological applications .
Q & A
Q. How do heterogeneous reaction conditions influence the compound’s reactivity in multiphase systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
